molecular formula C22H12BrN3O4S B2811207 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 378199-27-0

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2811207
CAS No.: 378199-27-0
M. Wt: 494.32
InChI Key: QCDYZWIAMJSDAC-UKTHLTGXSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H12BrN3O4S and its molecular weight is 494.32. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and DFT Studies
The compound is related to a family of coumarin-thiazole hybrid dyes, which have been synthesized and studied for their photophysical properties. These studies included aggregation-induced emission, quantum yield, lifetime studies, and DFT and TD-DFT to understand structural aspects and linear/non-linear optical properties, showing good experimental and computational data correlation (Shreykar, Jadhav, & Sekar, 2017).

Antioxidant Determination and Characterization
Another study involves the synthesis and characterization of a derivative of this compound, highlighting its high antioxidant activities. This derivative exhibited significant scavenging activity against DPPH radical, demonstrating its potential as an antioxidant agent (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Synthesis and Reactivity
Research on the synthesis and reactivity of similar compounds has led to the creation of novel compounds with potential therapeutic applications. These studies focus on elemental analysis, spectral data, and alternative synthesis routes to establish the structures of newly synthesized compounds (Abdelhamid & Abdelaziz, 2007).

Microwave-Assisted Synthesis and Antimicrobial Activity
A comparative study on microwave-assisted synthesis versus conventional methods for similar compounds revealed an increase in reaction rate and better yield. The synthesized compounds were also evaluated for their antimicrobial activity, showing significant antibacterial and antifungal activities (Raval, Desai, & Desai, 2008).

Ultrasound-Promoted Synthesis and Cytotoxic Activity
Ultrasound irradiation has been successfully implemented for the rapid synthesis of thiazole derivatives bearing a coumarin nucleus. These compounds were characterized and evaluated for their cytotoxic activities against human keratinocytes, showing potent cytotoxic activity for some derivatives (Gomha & Khalil, 2012).

Antibacterial Activity of Coumarine Derivatives
Studies on the antibacterial properties of coumarine derivatives have shown moderate to high activity against various bacterial strains, highlighting the potential of these compounds in antimicrobial applications (Govori, Spahiu, Haziri, & Ibrahimi, 2013).

In Vitro Antitumor Activity and Novel Chromenones Synthesis
Research on the in vitro antitumor activities of novel chromenones bearing a benzothiazole moiety against various cancer cell lines has identified compounds with significant anticancer activities, comparable to the standard drug doxorubicin (El-Helw, Derbala, El-Shahawi, Salem, & Ali, 2019).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrN3O4S/c23-14-1-3-18-12(5-14)6-16(22(27)30-18)17-10-31-21(26-17)13(8-24)9-25-15-2-4-19-20(7-15)29-11-28-19/h1-7,9-10,25H,11H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDYZWIAMJSDAC-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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